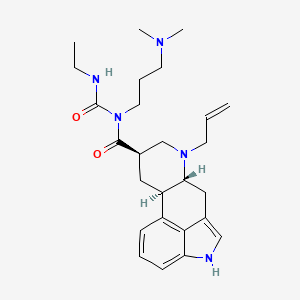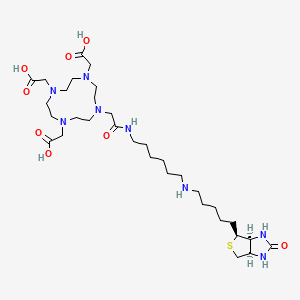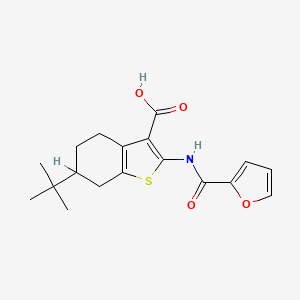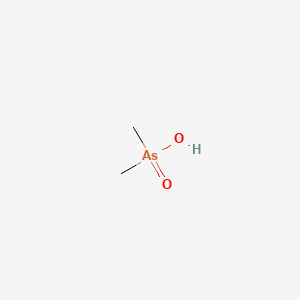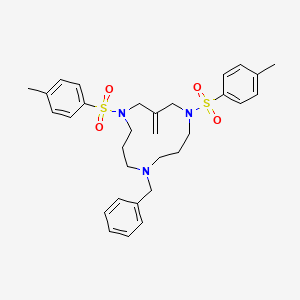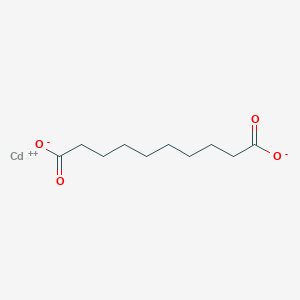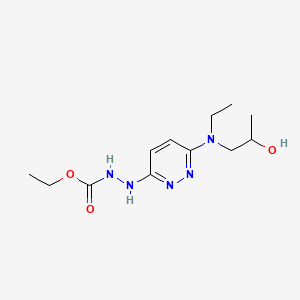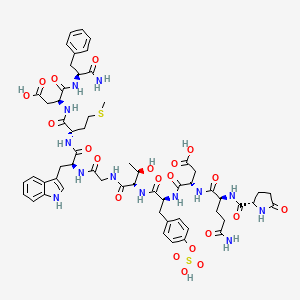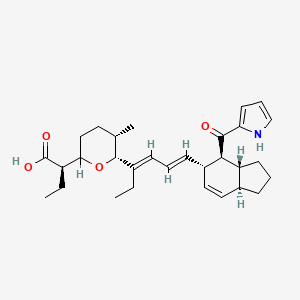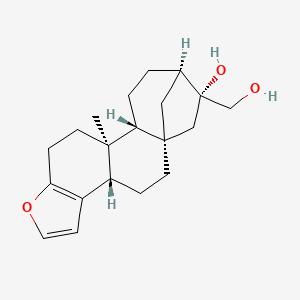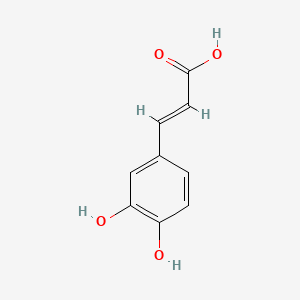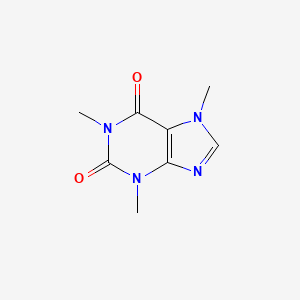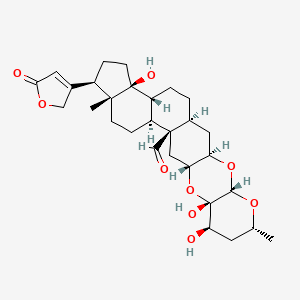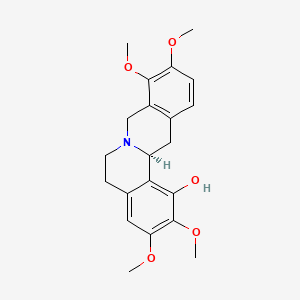
Capaurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capaurine is an alkaloid isolated from root tubers of Stephania kwangsiensis H.S. Lo.
Aplicaciones Científicas De Investigación
Pharmacological Actions
Capaurine, an alkaloid isolated from Corydalis aurea, exhibits significant pharmacological actions. Studies have shown that capaurine can cause paralysis in frogs and induce convulsions in mice and rabbits due to its central origin effects. Additionally, it has a depressive impact on the heart and smooth muscles of the intestine and uterus (Reynolds & Waud, 1944).
Myocardial Cell Apoptosis in Ischemia Reperfusion
Capaurine has been observed to suppress myocardial cell apoptosis in rat heart muscle and down-regulate the expression of Fas gene protein, thereby offering cardioprotection (Deng Yong-ping, 2012).
Intervention of Myocardial Ischemia-Reperfusion Arrhythmia
Research indicates that capaurine pretreatment can effectively reduce the incidences of ventricular tachycardia and fibrillation in rats. It can also delay the onset of arrhythmia and shorten its duration, highlighting its potential in treating myocardial ischemia-reperfusion arrhythmia (Liu Junzhe, 2010).
L-Type Calcium Channel Kinetics in Myocardial Cells
Capaurine pretreatment has been found to influence the L-type calcium channel kinetics of myocardial cell membranes in ischemia-reperfusion injury rats. This suggests that capaurine's therapeutic effect for ischemia-reperfusion injury may be achieved by protecting myocardial cells through the prevention of intracellular calcium overload (Liu Junzhe, 2010).
Propiedades
Número CAS |
478-14-8 |
|---|---|
Nombre del producto |
Capaurine |
Fórmula molecular |
C21H25NO5 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3/t15-/m0/s1 |
Clave InChI |
GSPIMPLJQOCBFY-HNNXBMFYSA-N |
SMILES isomérico |
COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
SMILES canónico |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Capaurine; (-)-Capaurine; NSC 404532; NSC-404532; NSC404532; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
